2-(Cyclohexylamino)nicotinonitrile
Overview
Description
“2-(Cyclohexylamino)nicotinonitrile” is a chemical compound with the CAS Number: 77276-34-7 . It has a molecular weight of 201.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 201.27 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Synthetic Methods Development
- Research has focused on developing synthetic methods for multiply arylated/alkylated nicotinonitriles, including tetra-arylated nicotinonitriles. This work has highlighted a new synthetic strategy using FeCl3-promoted condensation-cyclization reactions (Iwai et al., 2022).
Evolutionary Chemistry
- Studies have explored the synthesis of nicotinonitrile under primitive earth conditions, suggesting its role in the prebiotic chemical evolution. Nicotinonitrile would have hydrolyzed in the primitive ocean to nicotinamide and nicotinic acid (Friedmann et al., 1971).
Microwave-Assisted Synthesis
- A protocol has been developed for the rapid and automated synthesis of nicotinonitriles fused to cycloalkanes or saturated heterocycles under microwave irradiation (Krasavin et al., 2015).
Cytotoxicity and Anticancer Research
- New nicotinonitrile and furo[2,3-b]pyridine derivatives bearing thiophene substituents have been synthesized and evaluated for cytotoxic activity against various tumor cell lines, showing promising results (Ibrahim et al., 2018).
Antibacterial Activity
- Research has demonstrated the antibacterial potential of nicotinonitrile-linked hybrids against strains like Staphylococcus aureus and Enterococcus faecalis, comparing their efficacy with standard antibiotics (Mekky & Sanad, 2022).
Photophysical Studies
- Studies have shown that nicotinonitrile derivatives like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile can be potential materials for blue light emission, with investigations into their photophysical properties (Ahipa et al., 2014).
Properties
IUPAC Name |
2-(cyclohexylamino)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVPEUOVNJIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510638 | |
Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77276-34-7 | |
Record name | 2-(Cyclohexylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of the 2-(Cyclohexylamino)nicotinonitrile moiety in the larger compound contribute to its interaction with the MPS1 catalytic domain?
A: Unfortunately, the abstract lacks specific details about the individual contributions of the this compound moiety to the overall interaction with the MPS1 catalytic domain. The research primarily focuses on characterizing the crystal structure of the complete compound in complex with MPS1 []. Further analysis of the full research paper is needed to understand the specific interactions of this moiety with the protein.
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